molecular formula C10H10ClFN2O2 B7856003 Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Cat. No. B7856003
M. Wt: 244.65 g/mol
InChI Key: CJTBOQSRJXKXAA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate is a useful research compound. Its molecular formula is C10H10ClFN2O2 and its molecular weight is 244.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Analysis

  • The crystal structure of compounds related to Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate, such as certain fluorophenyl derivatives, have been extensively studied. These studies reveal insights into molecular conformations and interactions, contributing to our understanding of crystal packing and molecular properties. For instance, Kurbanova et al. (2023) analyzed a related compound, providing details on its crystal structure and Hirshfeld surface analysis (Kurbanova et al., 2023).

Synthesis and Characterization

  • Research has been conducted on the synthesis of various derivatives of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate. These studies often explore the chemical pathways and methods for creating new compounds, which can have various applications in material science and medicinal chemistry. For example, Patel et al. (2009) worked on synthesizing and characterizing 4‐Oxo‐thiazolidine derivatives using similar compounds (Patel et al., 2009).

Chemosensor Development

  • Some derivatives of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate have been explored for their potential use in chemosensor development. Chemosensors are vital in detecting various substances, and the unique properties of these compounds can contribute significantly to this field. Meng et al. (2018) developed a highly sensitive and selective fluorescent chemosensor using a compound related to Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate (Meng et al., 2018).

Antimicrobial and Antitumor Activities

  • Research into the biological activities of Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate derivatives includes studies on their antimicrobial and antitumor properties. These studies contribute to the search for new therapeutic agents. For instance, Flefel et al. (2015) investigated the cytotoxic effects of certain novel derivatives against tumor cell lines, highlighting their potential in cancer therapy (Flefel et al., 2015).

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTBOQSRJXKXAA-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.